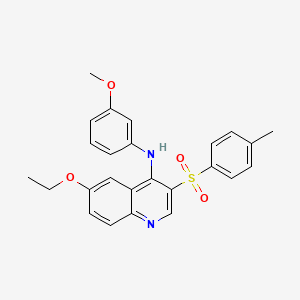
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Pharmacological Properties and Potential Therapeutic Applications
Research on compounds structurally related to 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine indicates potential pharmacological properties and therapeutic applications. For instance, the study by Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent, showing high efficacy in cancer models and excellent blood-brain barrier penetration (Sirisoma et al., 2009). This highlights the compound's potential as a template for developing treatments targeting brain tumors.
Antibacterial and Antimicrobial Activities
Compounds derived from similar quinoline structures have demonstrated antibacterial and antimicrobial activities. Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
The antioxidant activity of related ethoxyquin compounds was extensively studied by Blaszczyk et al. (2013, 2015), revealing their use in animal feed to protect against lipid peroxidation. Despite potential harmful effects observed in the 1980s, ethoxyquin is considered safe when used within permitted concentrations, highlighting the importance of antioxidants in food preservation and safety (Blaszczyk et al., 2013), (Blaszczyk & Skolimowski, 2015).
Fluorescent Labeling and Bioimaging
The fluorescence properties of quinolone derivatives, as reported by Hirano et al. (2004), demonstrate their utility in biomedical analysis, such as fluorescent labeling and bioimaging. 6-Methoxy-4-quinolone showed strong fluorescence across a wide pH range, making it suitable for labeling reagents in various research applications (Hirano et al., 2004).
properties
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-20-10-13-23-22(15-20)25(27-18-6-5-7-19(14-18)30-3)24(16-26-23)32(28,29)21-11-8-17(2)9-12-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGTVXFBOXULDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

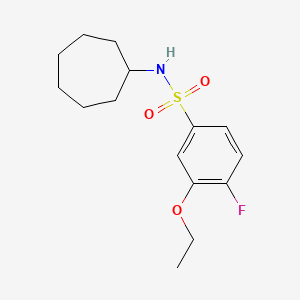
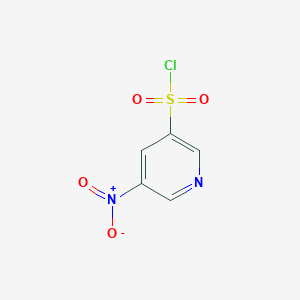

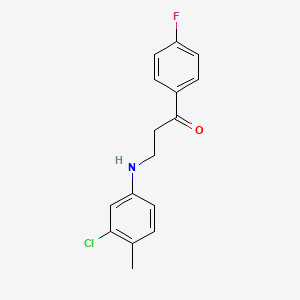

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)
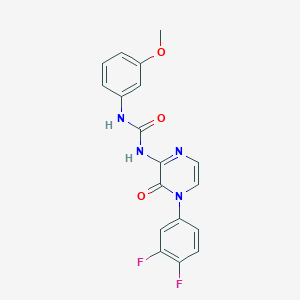
![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)
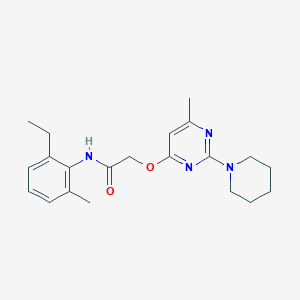

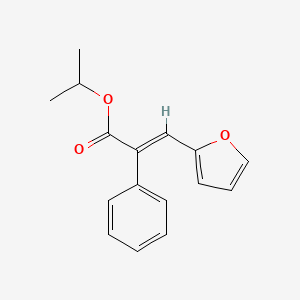
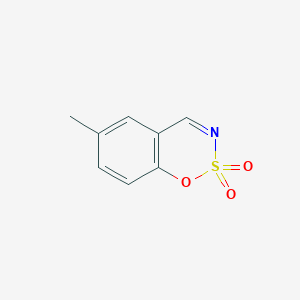
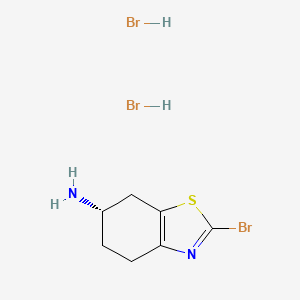
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)